Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate

Description

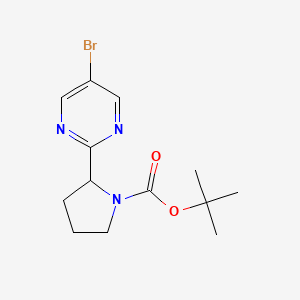

Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring fused with a pyrimidine moiety. The molecule consists of three key structural elements:

- Pyrrolidine backbone: A five-membered saturated nitrogen-containing ring, protected at the 1-position by a tert-butyloxycarbonyl (Boc) group. This protection enhances stability and modulates reactivity during synthetic processes .

- Pyrimidine substituent: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions (pyrimidine core). The 5-position of this ring is substituted with a bromine atom, a critical site for further functionalization via cross-coupling reactions.

- Boc group: The tert-butyl carbamate group at the pyrrolidine nitrogen serves as a temporary protective group, removable under acidic conditions to unmask the secondary amine for downstream applications.

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its bromine atom for regioselective modifications. Its pyrimidine core contributes to electron-deficient aromatic character, influencing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.

Properties

IUPAC Name |

tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-4-5-10(17)11-15-7-9(14)8-16-11/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCGOFBXCRBWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137646-95-6 | |

| Record name | tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diester.

Introduction of the Bromopyrimidine Group: The bromopyrimidine moiety is introduced via a nucleophilic substitution reaction. This involves reacting a pyrimidine derivative with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the bromopyrimidine group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the pyrimidine moiety.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, pyrimidine derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways. It may serve as a lead compound for the development of drugs targeting conditions such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Key Observations

Heterocycle Core Differences :

- Pyrimidine vs. Pyridine : The target compound’s pyrimidine core (two nitrogen atoms) is more electron-deficient than pyridine derivatives, rendering its bromine atom more reactive toward metal-catalyzed cross-coupling reactions .

- Pyrazine Derivatives : The pyrazine-based compound in incorporates a fused pyrrolo-pyrazine system, which may enhance π-stacking interactions in biological targets, as seen in kinase inhibitors .

Protecting Group Variations :

- Boc vs. TBS : The Boc group in the target compound offers acid-labile protection, whereas the TBS group in the second pyridine derivative is base-stable. This distinction dictates compatibility with reaction conditions (e.g., Boc removal requires trifluoroacetic acid, while TBS requires fluoride ions) .

Substituent Effects :

- Bromine Position : Bromine at the 5-position on pyrimidine (target compound) vs. pyridine alters regioselectivity. For example, pyrimidine bromines are more likely to participate in SNAr reactions due to enhanced electrophilicity.

- Functional Handles : The hydrazinecarboxyl group in the pyrazine derivative () enables conjugation chemistry, while the dimethoxymethyl group in the first pyridine derivative may act as a masked aldehyde .

Molecular Weight and Complexity :

- The target compound (328.21 g/mol) is simpler and lighter than analogs with extended substituents (e.g., 542.66 g/mol for the pyrazine derivative), suggesting advantages in pharmacokinetic properties for drug candidates.

Research Implications

- Synthetic Utility : The target compound’s bromopyrimidine-pyrrolidine scaffold is prized in medicinal chemistry for generating diverse libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings. In contrast, TBS-protected analogs may prioritize stability over reactivity .

Biological Activity

Tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

- Molecular Formula : C12H18BrN3O2

- Molecular Weight : 316.19 g/mol

- CAS Number : 2137646-95-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The presence of the bromopyrimidine moiety suggests potential interactions with nucleic acids or protein targets, influencing cellular pathways such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar pyrrolidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and liver carcinoma (HepG-2). The structure-activity relationship (SAR) indicates that modifications on the pyrrolidine ring can enhance anticancer efficacy.

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy. Similar pyrrolidine derivatives have been tested for their ability to inhibit bacterial growth. Preliminary data suggest that the bromine substituent may enhance the compound's lipophilicity, allowing better membrane penetration and antimicrobial activity.

Neuroprotective Effects

Research into neuroinflammatory pathways has identified pyrrolidine derivatives as promising candidates for neuroprotection. The inhibition of glycogen synthase kinase 3 beta (GSK-3β) has been associated with neuroprotective effects, indicating that this compound may exert beneficial effects in models of neurodegeneration.

Case Studies

- Antitumor Efficacy : A study investigated the efficacy of related compounds in inducing apoptosis in cancer cells. Results indicated that compounds with a similar structure to this compound significantly reduced cell viability through caspase activation pathways.

- Neuroinflammation Model : In a murine model of neuroinflammation, administration of related pyrrolidine compounds resulted in decreased levels of pro-inflammatory cytokines, suggesting a modulatory effect on neuroinflammatory responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cross-coupling reactions (e.g., Buchwald–Hartwig amination) or nucleophilic substitution between a bromopyrimidine derivative and a pyrrolidine precursor. Key steps include:

- Substrate Activation : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with Cs₂CO₃ as a base in dioxane at 80–100°C .

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), bromopyrimidine protons (δ ~8.5–9.0 ppm), and pyrrolidine ring protons (δ ~3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.05 for C₁₃H₁₉BrN₃O₂) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol : Store under inert atmosphere (argon) at −20°C in amber vials to prevent degradation via hydrolysis of the Boc group or bromine displacement. Desiccants (e.g., silica gel) are critical to avoid moisture-induced decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

- Troubleshooting Approach :

- Dynamic Effects : Investigate restricted rotation in the pyrrolidine ring using variable-temperature NMR (VT-NMR) to observe coalescence of split peaks .

- Impurity Analysis : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify diastereomeric byproducts or residual solvents .

- X-ray Crystallography : Resolve ambiguities by growing single crystals via slow evaporation (e.g., in EtOAc/hexane) and analyzing the solid-state structure .

Q. What strategies are effective for modifying the bromopyrimidine moiety to enhance reactivity in downstream applications?

- Functionalization Methods :

- Suzuki–Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., PdCl₂(dppf)) and boronic acids in THF/H₂O at 60°C .

- Nucleophilic Aromatic Substitution : React with amines (e.g., piperazine) in DMF at 120°C to introduce amino groups .

- Halogen Exchange : Convert Br to I using CuI and NaI in DMSO at 100°C for improved cross-coupling efficiency .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or protease modulator?

- Biological Screening :

- Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) or FRET-based protease assays to measure IC₅₀ values .

- Docking Studies : Perform molecular docking (AutoDock Vina) against crystallographic kinase structures (PDB: 3POZ) to predict binding modes .

- SAR Analysis : Synthesize analogs (e.g., 5-chloro or 5-fluoro pyrimidine derivatives) to correlate substituent effects with activity .

Q. What experimental designs mitigate challenges in scaling up the synthesis from milligram to gram quantities?

- Process Optimization :

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% by adding ligands (XPhos) to maintain yield while lowering costs .

- Solvent Recycling : Replace THF with 2-MeTHF for improved boiling point and recyclability .

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., 2 h vs. 12 h batch) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Boc-deprotection reactions?

- Root Cause Analysis :

- Acid Sensitivity : Test alternative deprotection agents (TFA vs. HCl/dioxane) and monitor reaction progress via TLC to optimize conditions .

- Byproduct Formation : Use LC-MS to identify side products (e.g., tert-butyl carbamate) and adjust stoichiometry or temperature .

- Validation : Replicate protocols from independent sources (e.g., PubChem data ) and compare yields under standardized conditions.

Structural Analog Comparison

Q. How do structural analogs (e.g., tert-butyl 2-(5-chloropyrimidin-2-yl)pyrrolidine-1-carboxylate) differ in reactivity and bioactivity?

- Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.